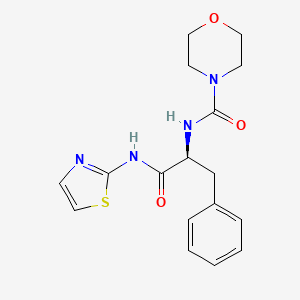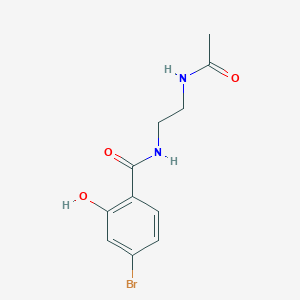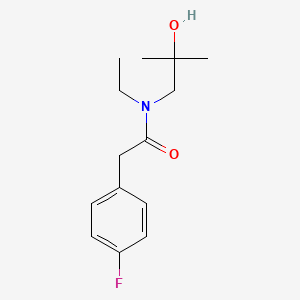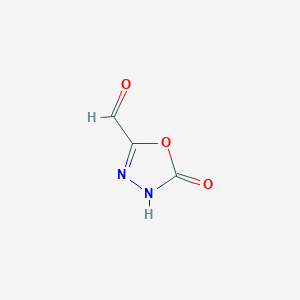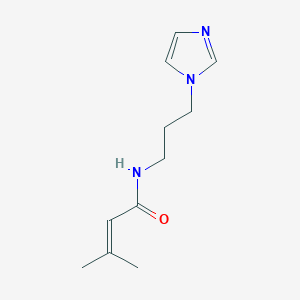
n-(3-(1h-Imidazol-1-yl)propyl)-3-methylbut-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1H-Imidazol-1-yl)propyl)-3-methylbut-2-enamide is a compound that features an imidazole ring, which is a five-membered aromatic ring containing two nitrogen atoms. Imidazole derivatives are known for their wide range of applications in various fields, including pharmacology, chemistry, and biology . This compound is of particular interest due to its potential biological activities and its role in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-Imidazol-1-yl)propyl)-3-methylbut-2-enamide typically involves the condensation of 3-(1H-imidazol-1-yl)propan-1-amine with appropriate aldehydes or ketones . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sodium methoxide . The reaction mixture is usually stirred for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(1H-Imidazol-1-yl)propyl)-3-methylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted imidazole compounds .
Aplicaciones Científicas De Investigación
N-(3-(1H-Imidazol-1-yl)propyl)-3-methylbut-2-enamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(3-(1H-Imidazol-1-yl)propyl)-3-methylbut-2-enamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, the compound can interact with DNA and proteins, affecting cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-Imidazol-1-yl)propan-1-amine: A precursor in the synthesis of N-(3-(1H-Imidazol-1-yl)propyl)-3-methylbut-2-enamide.
4-Hydroxybenzaldehyde Imidazole Derivatives: Compounds with similar imidazole rings but different functional groups.
3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters: Known for their antifungal activities.
Uniqueness
This compound is unique due to its specific structure, which combines an imidazole ring with a but-2-enamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C11H17N3O |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
N-(3-imidazol-1-ylpropyl)-3-methylbut-2-enamide |
InChI |
InChI=1S/C11H17N3O/c1-10(2)8-11(15)13-4-3-6-14-7-5-12-9-14/h5,7-9H,3-4,6H2,1-2H3,(H,13,15) |
Clave InChI |
VXFQVZUVQPKXBN-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)NCCCN1C=CN=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


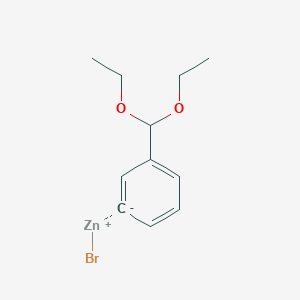
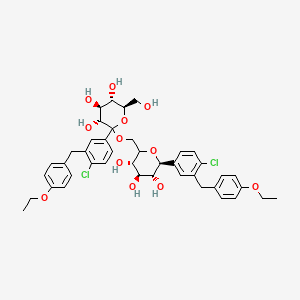
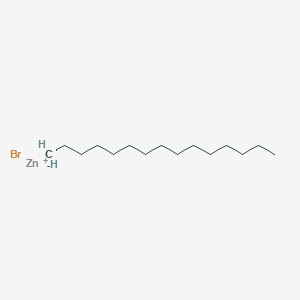
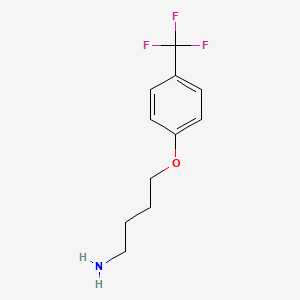
![N-(pyridin-2-ylmethyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14896545.png)

![6,7,8,9,9a,10,11,12,13,14-decahydro-5H-benzimidazo[2,1-e]acridine](/img/structure/B14896551.png)
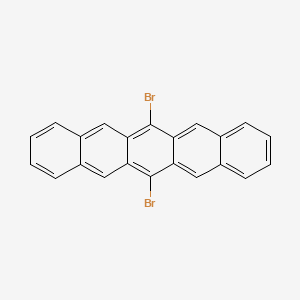
![1-(Bicyclo[1.1.1]pentan-1-yl)-5-chloro-4-iodo-1H-pyrazole](/img/structure/B14896563.png)
